molecular formula C6H12N2O2 B3281701 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol CAS No. 740025-56-3

2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol

Cat. No.: B3281701
CAS No.: 740025-56-3
M. Wt: 144.17 g/mol
InChI Key: VGGIPHLCQPQCRE-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol is a heterocyclic organic compound featuring an imidazole ring substituted with three methyl groups and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trimethyl-4,5-dihydro-1H-imidazole-4,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide, followed by the addition of an aldehyde and ammonium acetate . Another approach utilizes acidic ionic liquids as catalysts under ultrasound irradiation, which offers an environmentally friendly and efficient synthesis route .

Industrial Production Methods: Industrial production methods for this compound often leverage scalable and cost-effective processes. The use of recyclable catalysts and mild reaction conditions is emphasized to ensure sustainability and economic viability. For instance, the use of ionic liquids as catalysts not only enhances the yield but also allows for the reuse of the catalyst multiple times .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield dihydroimidazole derivatives.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-4,5-dihydro-1H-imidazole-4,5-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the imidazole ring can interact with metal ions and enzymes, modulating their function.

Comparison with Similar Compounds

Uniqueness: 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4,5-trimethyl-1H-imidazole-4,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4-7-5(2,9)6(3,10)8-4/h9-10H,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGIPHLCQPQCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(C(N1)(C)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743604
Record name 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740025-56-3
Record name 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol
Reactant of Route 2
2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol
Reactant of Route 3
2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol
Reactant of Route 4
2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol
Reactant of Route 5
2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol
Reactant of Route 6
2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol

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